Ribavirin vs. Favipiravir: Differential Antiviral Spectrum Against Human Astrovirus Species
Ribavirin demonstrates broader species coverage against human astroviruses compared to favipiravir. In Caco-2 cell-based infection assays, ribavirin inhibited replication of both astrovirus VA1 (EC50 = 154 μM) and human astrovirus 4 (HAstV4, EC50 = 268 μM), whereas favipiravir was only active against VA1 (EC50 = 246 μM) and reduced HAstV4 replication by only 44% at the highest tested dose of 1000 μM [1]. This represents a qualitative difference in antiviral spectrum rather than merely a potency differential, as favipiravir fails to achieve meaningful inhibition against HAstV4 within the tested concentration range.
| Evidence Dimension | In vitro antiviral activity (EC50) against human astrovirus species |
|---|---|
| Target Compound Data | VA1 EC50 = 154 μM; HAstV4 EC50 = 268 μM (active against both species) |
| Comparator Or Baseline | Favipiravir: VA1 EC50 = 246 μM; HAstV4 inhibition = 44% at 1000 μM (only active against VA1) |
| Quantified Difference | Qualitative difference in spectrum: ribavirin active against both HAstV4 and VA1; favipiravir only active against VA1 |
| Conditions | Caco-2 cells infected with VA1 or HAstV4; drug concentration range 0.1–1000 μM; 72 h incubation; viral RNA quantified by qRT-PCR |
Why This Matters
For researchers studying astrovirus biology or screening broad-spectrum antivirals against understudied viral pathogens, ribavirin provides activity against both tested human astrovirus genotypes while favipiravir lacks efficacy against HAstV4, directly impacting compound selection for astrovirus-related experimental workflows.
- [1] Janowski AB, Dudley DM, Wang D. Antiviral activity of ribavirin and favipiravir against human astroviruses. J Clin Virol. 2020;123:104246. doi:10.1016/j.jcv.2019.104246 View Source
